3,3'-二硫代双(丙酰肼)

描述

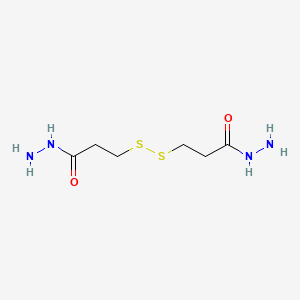

3,3'-Dithiobis(propionohydrazide) (DTBP) is a compound that is used in a wide range of scientific applications. It is an organic compound with a molecular formula of C6H12N2S2, and is a derivative of propionic acid. DTBP is a versatile molecule that is used in both organic and inorganic chemistry. It has a variety of applications in the fields of biochemistry, pharmacology, and analytical chemistry. DTBP is often used as a reagent for the synthesis of other compounds, as well as for the detection of certain molecules. In addition, DTBP is also used in the study of enzyme kinetics, and in the analysis of proteins.

科学研究应用

水凝胶应用

氧化还原响应性药物释放水凝胶:已对将氧化透明质酸和 3,3'-二硫代双(丙酰肼) (DTP) 结合的水凝胶的研究显示出在药物递送系统中的前景。这些水凝胶表现出优异的流变性能、高平衡溶胀率和可持续的药物释放,使其适用于组织工程和细胞支架(Zhang 等人,2017 年)。

pH 和氧化还原双重刺激响应性水凝胶:对通过用 DTP 交联氧化羧甲基纤维素形成的可注射水凝胶的研究表明,它们具有可调节的凝胶化时间和适当的流变性能。它们在不同的 pH 值和氧化还原条件下表现出模型药物(如牛血清白蛋白)的可持续释放,突出了它们在药物递送和细胞支架中的潜力(Shen 等人,2016 年)。

化学探测和交联

探测生物结构:DTP 及类似化合物已用于合成化学探针,用于研究生物结构。这些探针可以酰化氨基,并已应用于研究血红蛋白等蛋白质。它们将二硫键引入蛋白质的能力对于生物学和生化研究非常重要(Lomant 和 Fairbanks,1976 年)。

蛋白质交联:DTP 已用于研究膜中蛋白质的交联,有助于我们了解蛋白质在各种生物学背景下的相互作用和构象。这一应用在生物化学和分子生物学领域具有重要意义,在这些领域中,了解蛋白质结构和相互作用至关重要(Löster 等人,1996 年)。

新应用

农用化学品的受控释放:DTP 已用于开发纤维素基纳米凝胶,用于农用化学品的受控释放。这些纳米凝胶展示了农用化学品的有效递送和释放,有可能促进更高效和更环保的农业实践(Hou 等人,2019 年)。

胶原交联剂:DTP 已被探索作为胶原的交联剂,增加了其拉伸强度和抗降解性。这一应用可能在医学和美容领域产生影响,其中胶原是一种关键的结构蛋白(Charulatha 和 Rajaram,1996 年)。

癌症化学预防:一些研究已经研究了与 DTP 结构相关的化合物,如 1,2-二硫醇-3-硫酮,以了解它们在癌症化学预防中的潜力。这些研究深入探讨了此类化合物抑制致癌作用的机制和功效(Kensler 等人,1992 年)。

电化学生物传感器:研究表明 DTP 可用于开发电化学生物传感器,用于检测皮质醇和多巴胺等物质。这些生物传感器在医学诊断和监测中具有潜在应用(Arya 等人,2010 年)。

安全和危害

When handling 3,3’-Dithiobis(propionohydrazide), it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

作用机制

Mode of Action

It is known to be used as a cross-linking agent in organic synthesis , suggesting that it may interact with its targets by forming covalent bonds.

Biochemical Pathways

As a cross-linking agent, it may influence various biochemical pathways by altering the structure and function of target molecules .

Pharmacokinetics

It is soluble in DMSO with slight heating , which may influence its bioavailability.

Result of Action

As a cross-linking agent, it may induce structural changes in target molecules, potentially affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’-Dithiobis(propionohydrazide). It is hygroscopic and should be stored under an inert atmosphere at -20°C . These conditions may be necessary to maintain its stability and efficacy.

属性

IUPAC Name |

3-[(3-hydrazinyl-3-oxopropyl)disulfanyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2/c7-9-5(11)1-3-13-14-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQOUZKNOIHPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198941 | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50906-77-9 | |

| Record name | 3,3′-Dithiobis[propanoic acid] 1,1′-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis(propionohydrazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,3'-dithiobis(propionohydrazide) useful in creating smart materials?

A1: 3,3'-Dithiobis(propionohydrazide) (DTP) is a versatile crosslinking agent that can form dynamic covalent bonds, specifically disulfide bonds and acylhydrazone bonds. [, , ] This dynamic nature allows the creation of materials capable of responding to stimuli like pH changes and redox environments. For instance, DTP has been used to synthesize hydrogels that exhibit reversible sol-gel transitions upon exposure to specific pH levels and reducing agents. [, ] This responsiveness makes DTP-based materials suitable for applications like controlled drug release.

Q2: How does 3,3'-dithiobis(propionohydrazide) contribute to the controlled release of agrochemicals?

A2: Researchers have successfully incorporated DTP into cellulose-based nanogels designed for the controlled release of agrochemicals. [] DTP acts as a crosslinker, binding to carboxymethyl cellulose modified with palmitoyl chloride and glyoxal. This process results in nanogels with pH and redox responsiveness, allowing them to release loaded agrochemicals in response to specific environmental triggers. This controlled release mechanism can enhance the effectiveness of agrochemicals while minimizing environmental impact.

Q3: Beyond hydrogels, what other types of smart materials can be developed using 3,3'-dithiobis(propionohydrazide)?

A3: DTP's dynamic covalent bonding capability extends beyond hydrogels. Researchers have utilized DTP to develop self-healing organogels. [] These organogels incorporate DTP alongside polyvinyl alcohol and 4-formylphenylboronic acid. The resulting material demonstrates self-repair capabilities due to the reversible nature of the dynamic covalent bonds formed by DTP. This self-healing property makes these organogels particularly interesting for applications in fields like biomedicine and soft robotics.

Q4: How does 3,3'-dithiobis(propionohydrazide) impact the properties of hyaluronic acid-based hydrogels for drug delivery?

A4: Studies have explored the use of DTP in modifying hyaluronic acid (HA) for drug delivery applications. [] By reacting oxidized hyaluronic acid with DTP, researchers created redox-responsive hydrogels exhibiting desirable properties such as good rheological properties, high equilibrium swelling ratios, and sustained drug release profiles. The presence of DTP introduces disulfide bonds into the hydrogel structure, making it sensitive to the presence of reducing agents like dithiothreitol. This redox responsiveness allows for controlled drug release triggered by specific redox environments, highlighting the potential of DTP-modified HA hydrogels for targeted drug delivery systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)